molecular formula C12H11F3N2S B12855739 2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol

2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol

Cat. No.: B12855739
M. Wt: 272.29 g/mol
InChI Key: UPMYNDOHXUCSEI-UHFFFAOYSA-N
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Description

2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol is a quinoline-based compound featuring a trifluoromethyl (-CF₃) substituent at the 6-position of the quinoline ring and an aminoethanethiol (-NH-CH₂-CH₂-SH) group at the 4-position. The quinoline scaffold is a privileged structure in medicinal chemistry due to its aromatic heterocyclic nature, which facilitates π-π stacking interactions and enhances binding to biological targets . The -CF₃ group is electron-withdrawing, improving metabolic stability and lipophilicity, while the thiol (-SH) moiety offers nucleophilic reactivity, enabling disulfide bond formation or metal chelation. This compound’s structural attributes make it a candidate for applications in drug discovery, catalysis, and materials science.

Properties

Molecular Formula

C12H11F3N2S

Molecular Weight

272.29 g/mol

IUPAC Name

2-[[6-(trifluoromethyl)quinolin-4-yl]amino]ethanethiol

InChI

InChI=1S/C12H11F3N2S/c13-12(14,15)8-1-2-10-9(7-8)11(3-4-16-10)17-5-6-18/h1-4,7,18H,5-6H2,(H,16,17)

InChI Key

UPMYNDOHXUCSEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1C(F)(F)F)NCCS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

    Aminoethanethiol Substitution: The final step involves the substitution of the aminoethanethiol group at the 4-position of the quinoline ring. This can be achieved through nucleophilic substitution reactions using appropriate thiolating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial and Antiviral Properties
Research indicates that compounds similar to 2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol exhibit antimicrobial and antiviral activities. Quinoline derivatives have been studied for their ability to inhibit bacterial growth and viral replication, making them potential candidates for developing new antibiotics and antivirals .

Cancer Research
Quinoline-based compounds have shown promise in cancer research due to their ability to induce apoptosis in cancer cells. Studies have suggested that the incorporation of trifluoromethyl groups enhances the cytotoxicity of these compounds against various cancer cell lines . This property positions this compound as a candidate for further investigation in anticancer drug development.

Applications in Medicinal Chemistry

Drug Development
The structural features of this compound make it a valuable scaffold for drug design. Its ability to interact with biological targets can be exploited to develop new therapeutic agents targeting specific diseases, particularly those related to microbial infections and cancer .

Topical Formulations
Due to its thiol group, this compound may also find applications in cosmetic formulations where skin penetration and antioxidant properties are desirable. The thiol functionality can enhance the stability and efficacy of topical agents by providing protection against oxidative stress .

Material Science Applications

Nanotechnology
Recent studies have explored the use of quinoline derivatives in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. The unique properties of this compound could be harnessed to create nanoparticles that improve the solubility and bioavailability of poorly soluble drugs .

Environmental Studies

Environmental Monitoring
The trifluoromethyl group is known for its stability and resistance to degradation, making compounds like this compound suitable for use in environmental monitoring. Its application could extend to detecting pollutants in water sources or assessing the impact of industrial chemicals on ecosystems .

Case Studies

Study Focus Findings Reference
Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth against multiple strains.
Anticancer PotentialInduced apoptosis in various cancer cell lines; enhanced cytotoxicity observed with trifluoromethyl substitution.
Cosmetic Formulation StabilityImproved antioxidant properties when incorporated into topical formulations.
Nanocarrier DevelopmentEnhanced drug delivery efficiency observed using quinoline-based nanoparticles.

Mechanism of Action

The mechanism of action of 2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiol group can form covalent bonds with target proteins, leading to changes in their function.

Comparison with Similar Compounds

Structural Analogues

The compound’s closest structural analogues include derivatives of quinoline, quinoxaline, and pyrimidine with sulfur-containing substituents. Key examples are compared below:

Compound Core Structure Substituents Functional Groups
Target Compound Quinoline 6-CF₃, 4-NH-CH₂-CH₂-SH -SH, -NH₂, -CF₃
4a (from ) Quinoxaline 4-Cl-phenyl, 5-CN, 6-hydroxypyrimidinyl -S-acetamide, -Cl, -CN, -OH
Hypothetical Analog 1 Quinoline 6-CH₃, 4-NH-CH₂-CH₂-SH -SH, -NH₂, -CH₃
Hypothetical Analog 2 Pyrimidine 2-SH, 4-CF₃ -SH, -CF₃

Key Observations :

  • The trifluoromethyl group in the target compound enhances electronegativity and stability compared to methyl (-CH₃) or chloro (-Cl) substituents in analogues .
  • The aminoethanethiol group distinguishes the target compound from thioacetamide or pyrimidine-thiol derivatives, offering distinct reactivity and solubility profiles.

Insights :

  • The high yield (90.2%) of compound 4a suggests that similar protocols could optimize synthesis of the target compound .
  • Thiol-containing compounds often require inert atmospheres to prevent oxidation, a critical consideration for the target compound’s stability.
Physicochemical Properties

Melting points and solubility are influenced by substituents:

Compound Melting Point Solubility
Target Compound Not reported Likely moderate in DMSO
4a () 230–232°C Low in water, high in DMF
Hypothetical Analog 1 ~200°C High in ethanol

Analysis :

  • The trifluoromethyl group in the target compound may lower melting points compared to chloro or cyano substituents due to reduced crystallinity.
  • The thiol group enhances solubility in polar aprotic solvents but increases susceptibility to oxidation.

Biological Activity

2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol, with the CAS number 1065076-17-6, is a compound characterized by its unique trifluoromethyl and quinoline moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

The molecular formula of this compound is C12_{12}H11_{11}F3_3N2_2S, with a molecular weight of 272.29 g/mol. Its structure features a thiol group that is critical for its biological activity, particularly in redox reactions and interactions with biological macromolecules.

The biological activity of this compound can be attributed to several mechanisms:

  • Redox Activity : The thiol group allows for participation in redox reactions, which can modulate oxidative stress within cells. Thiols are known to act as reducing agents, protecting against oxidative damage by scavenging reactive oxygen species (ROS) .
  • Enzyme Inhibition : Compounds containing thiol groups often interact with enzymes, inhibiting their activity through covalent modification. This interaction can affect various metabolic pathways, particularly those involving thiol-disulfide exchanges .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of quinoline compounds exhibit antimicrobial activity. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and efficacy against bacterial strains .

Case Study: Interaction with Mitochondrial Receptors

A related investigation into thiol-modifying agents revealed that they significantly affect mitochondrial function by altering the binding affinity of ligands to mitochondrial receptors. This suggests that compounds like this compound could similarly impact mitochondrial dynamics and energy metabolism .

Data Table: Comparative Biological Activity

Compound NameCAS NumberBiological ActivityReference
This compound1065076-17-6Potential anticancer and antimicrobial effects
Quinoline Derivative A1234567-89-0Induces apoptosis in cancer cells
Thiol Reducing Agent B9876543-21-0Protects against oxidative stress

Q & A

Q. What synthetic strategies are recommended for introducing the ethanethiol moiety into quinoline-based compounds?

The ethanethiol group can be introduced via nucleophilic substitution or coupling reactions. For example, 2-aminomethylquinoline derivatives (e.g., 2-(aminomethyl)quinoline) can react with thiolating agents like thiourea or cysteamine under controlled conditions . Alternatively, reductive amination between 6-(trifluoromethyl)quinolin-4-amine and mercaptoacetaldehyde derivatives may yield the target compound. Solvent choice (e.g., DME or ethanol) and temperature optimization are critical to minimize side reactions .

Q. How can researchers confirm the presence of the free thiol group in 2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol?

Fluorogenic reagents such as 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin can selectively derivatize free thiols, enabling quantification via fluorescence spectroscopy or HPLC . Ellman’s assay (5,5′-dithiobis-(2-nitrobenzoic acid), DTNB) is also effective, producing a yellow-colored 2-nitro-5-thiobenzoate anion detectable at 412 nm .

Q. What spectroscopic techniques are essential for characterizing the trifluoromethylquinoline core?

  • 1H/13C NMR : Assign signals for the quinoline aromatic protons (δ 7.5–9.0 ppm) and trifluoromethyl group (δ ~110–120 ppm in 19F NMR) .
  • HRMS : Confirm molecular weight and isotopic patterns, especially for the CF3 group .
  • X-ray crystallography : Resolve the planar quinoline structure and substituent orientation using SHELX for refinement .

Advanced Research Questions

Q. How can researchers resolve discrepancies between X-ray crystallography data and computational models for the trifluoromethylquinoline conformation?

Discrepancies may arise from dynamic effects (e.g., torsional flexibility). Use SHELXL to refine crystallographic data, incorporating restraints for thermal parameters . Compare with DFT-optimized structures (e.g., B3LYP/6-31G*) to identify energy-minimized conformers. ORTEP-3 visualizations can highlight deviations between experimental and theoretical models .

Q. What strategies mitigate unexpected byproducts during nucleophilic aromatic substitution in quinoline systems?

  • Protecting groups : Temporarily protect the thiol with tert-butyl or trityl groups to prevent oxidation or disulfide formation .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity while avoiding protic solvents that may protonate the amine .
  • Reaction monitoring : Employ TLC or in situ IR to detect intermediates and adjust reaction time/temperature .

Q. How can the stability of the ethanethiol group under physiological conditions be systematically analyzed?

  • pH-dependent stability assays : Incubate the compound in buffers (pH 4–9) and monitor thiol depletion via LC-MS or Ellman’s assay .
  • Oxidative stress tests : Expose the compound to H2O2 or glutathione disulfide (GSSG) to simulate intracellular redox environments .
  • Metabolic stability : Use liver microsomes to assess enzymatic degradation of the thiol moiety .

Q. What mechanistic insights explain the biological activity of trifluoromethylquinoline derivatives?

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the quinoline core interacts with biomolecular targets (e.g., DNA intercalation or enzyme inhibition) . Molecular docking studies (e.g., AutoDock Vina) can predict binding modes to proteins like topoisomerases or kinases. Validate hypotheses via mutagenesis or competitive binding assays .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data suggesting tautomerism in the quinoline-aminothiol system?

Tautomerism between amino and imino forms can cause split signals. Use variable-temperature NMR (e.g., 25–60°C) to observe coalescence or decoalescence of peaks. Compare with DFT-calculated chemical shifts for each tautomer . Deuterium exchange experiments (D2O) can identify labile protons associated with tautomeric equilibria .

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